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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B15565669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The synthesis of carbohydrate derivatives such as lactose octaacetate is a critical process in

various fields, including drug delivery and materials science. Verifying the identity and purity of

the synthesized product is paramount to ensure its efficacy and safety. This guide provides a

comprehensive comparison of a synthetically produced lactose octaacetate sample with

established standards, utilizing key analytical techniques. Detailed experimental protocols and

data interpretation are provided to assist researchers in confirming the successful synthesis

and purity of their products.

Data Summary: Synthetic vs. Standard Lactose
Octaacetate
The following table summarizes the expected analytical data for a standard sample of lactose
octaacetate and provides a comparison with a typical synthetic product.
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Analytical
Technique

Parameter
Standard
Lactose
Octaacetate

Synthetic
Lactose
Octaacetate
(Typical)

Conformance

¹H NMR (CDCl₃,

500 MHz)

Chemical Shift

(δ)

δ 5.62 – 5.41 (m,

3H), 5.08 (dd,

7H), 5.04 (d, 2H),

4.86 (m, 18H),

4.49 (m, 6H),

4.20 (d, 3H),

4.06 (d, 5H),

3.98 – 3.80 (m,

20H), 2.15-1.95

(multiple s, 24H,

OAc)[1]

Matches

standard
Yes

¹³C NMR (CDCl₃,

126 MHz)

Chemical Shift

(δ)

δ 173.22-168.91

(C=O), 101.53

(C1 β-D-Galp),

91.30 (C1' α/β-D-

Glcp), 75.41-

60.96 (Sugar

backbone),

20.44-20.06

(CH₃)[1]

Matches

standard
Yes

FTIR (ATR)
Wavenumber

(cm⁻¹)

~1750 (C=O

stretch, ester),

~1220 (C-O

stretch, acetyl),

Absence of

broad -OH band

(~3300-3500)[2]

Matches

standard
Yes

Mass

Spectrometry

(ESI-MS)

m/z [M+Na]⁺: 701.2 [M+Na]⁺: 701.2 Yes
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TLC (Ethyl

acetate/methanol

/water 17:2:1)

Rf Value ~0.74[1] ~0.74 Yes

Alternative

Product

Lactose

Heptaacetate

Presence of a

minor -OH signal

in FTIR and

NMR, different

MS

fragmentation

Not detected N/A

Experimental Workflow and Methodologies
The following sections detail the experimental protocols used to acquire the data presented

above. The accompanying diagrams illustrate the logical workflow for each analytical

technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H

and ¹³C NMR are essential for confirming the identity of lactose octaacetate by providing

detailed information about the proton and carbon environments within the molecule.

Experimental Protocol:

Sample Preparation: Dissolve 10-20 mg of the synthetic lactose octaacetate in

approximately 0.6 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good

signal-to-noise ratio.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a relaxation delay of at least 1 second.
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

Data Analysis: Process the spectra using appropriate software. Reference the spectra to the

residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Compare the chemical shifts

and coupling patterns of the synthetic sample to the standard lactose octaacetate data. The

complete acetylation is confirmed by the absence of hydroxyl proton signals and the

integration of the acetyl proton signals corresponding to eight acetyl groups.

Sample Preparation Data Acquisition Data Analysis

Dissolve Sample in CDCl3 Acquire 1H & 13C Spectra
Transfer to NMR tube

Process Spectra Compare to Standard Confirm Identity

Sample Preparation Data Acquisition Data Analysis

Place Sample on ATR Collect Background Collect Sample Spectrum Background Subtraction Identify Functional Groups Confirm Acetylation

Sample Preparation Data Acquisition Data Analysis

Prepare Dilute Solution Infuse into ESI Source Acquire Mass Spectrum Acquire MS/MS (Optional)

Determine Molecular Weight

Analyze Fragmentation

Confirm Identity
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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